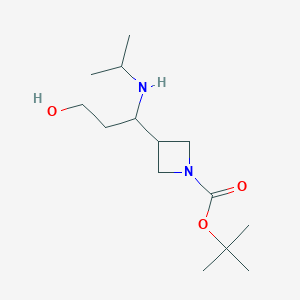
Heptanamide, 2,6-diamino-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptanamide, 2,6-diamino- is an organic compound with the chemical formula C7H15N3OThis compound is characterized by the presence of two amino groups at the 2 and 6 positions on the heptanamide chain .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Heptanamide, 2,6-diamino- can be synthesized through an acylation reaction. A common preparation method involves reacting heptanoic acid with an amine in the presence of an acid catalyst under suitable conditions . The reaction typically requires controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of heptanamide, 2,6-diamino- often involves large-scale acylation reactions using automated reactors. The process is optimized for high yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and catalyst concentration .
Análisis De Reacciones Químicas
Types of Reactions: Heptanamide, 2,6-diamino- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Aplicaciones Científicas De Investigación
Heptanamide, 2,6-diamino- has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of coatings, paints, resins, and plastics.
Mecanismo De Acción
The mechanism of action of heptanamide, 2,6-diamino- involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes such as limonene-1,2-epoxide hydrolase, catalyzing the conversion of limonene-1,2-epoxide to limonene-1,2-diol . This interaction highlights its role in biochemical pathways and its potential impact on metabolic processes.
Comparación Con Compuestos Similares
Heptanamide: A simpler fatty amide with a single amide group.
Hexanamide: Another fatty amide with a shorter carbon chain.
Octanamide: A fatty amide with a longer carbon chain.
Uniqueness: Heptanamide, 2,6-diamino- is unique due to the presence of two amino groups at specific positions on the heptanamide chain. This structural feature imparts distinct chemical properties and reactivity compared to other fatty amides. Its dual amino groups enable it to participate in a wider range of chemical reactions and interactions, making it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
400051-35-6 |
|---|---|
Fórmula molecular |
C7H17N3O |
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
2,6-diaminoheptanamide |
InChI |
InChI=1S/C7H17N3O/c1-5(8)3-2-4-6(9)7(10)11/h5-6H,2-4,8-9H2,1H3,(H2,10,11) |
Clave InChI |
PNAYFMXQUISUAE-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCC(C(=O)N)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![5-[(5-Methylfuran-2-yl)methyl]furan-2-carbaldehyde](/img/structure/B13964799.png)


